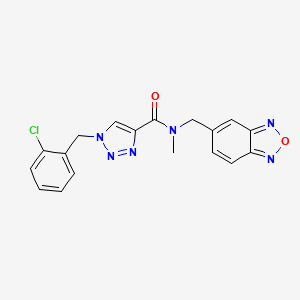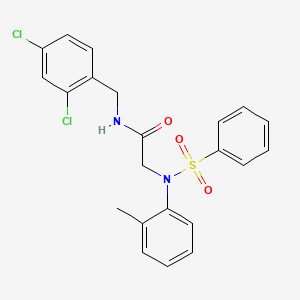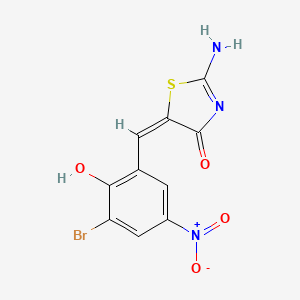![molecular formula C12H16ClNO2S B5121852 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide](/img/structure/B5121852.png)
3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide, also known as CPTP, is a chemical compound that has been extensively studied for its potential therapeutic uses. CPTP belongs to the class of compounds known as amides and has a molecular formula of C13H17ClNO2S.
Mechanism of Action
The exact mechanism of action of 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide is not fully understood. However, it is thought to work by inhibiting the activity of certain enzymes that are involved in inflammation and tumor growth. Specifically, 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide is thought to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide is also thought to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide has been shown to have several biochemical and physiological effects. In animal models of inflammatory diseases, 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide has been shown to reduce inflammation and improve symptoms. 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the role of inflammation and tumor growth in various diseases. However, one limitation of using 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide is that it can be difficult to synthesize and purify, which can make it expensive and time-consuming to use in lab experiments.
Future Directions
There are several future directions for research on 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide. One area of research is to further explore its potential as a therapeutic agent for inflammatory diseases and cancer. Another area of research is to investigate its potential as a neuroprotective agent for neurodegenerative diseases. Additionally, future research could focus on developing more efficient methods for synthesizing and purifying 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide, which could make it more accessible for lab experiments.
Synthesis Methods
The synthesis of 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide is a multi-step process that involves several chemical reactions. The first step involves the reaction of 4-chlorothiophenol with 2-methoxyethylamine to form 4-chlorophenylthioethylamine. This intermediate is then reacted with 3-chloropropionyl chloride to form 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide. The final product is purified using column chromatography.
Scientific Research Applications
3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide has been extensively studied for its potential therapeutic uses. In particular, it has been shown to have anti-inflammatory and anti-tumor properties. 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide has been studied in vitro and in vivo for its potential to inhibit the growth of cancer cells. It has also been studied for its potential to reduce inflammation in animal models of inflammatory diseases.
properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(2-methoxyethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2S/c1-16-8-7-14-12(15)6-9-17-11-4-2-10(13)3-5-11/h2-5H,6-9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMPDJFZDRITBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CCSC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorophenyl)sulfanyl]-N-(2-methoxyethyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B5121771.png)

![2,3-dichloro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5121783.png)

![methyl {[7-tert-butyl-3-(2-methyl-2-propen-1-yl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}acetate](/img/structure/B5121796.png)
![3-(2-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B5121800.png)

![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(3-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5121813.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide](/img/structure/B5121817.png)

![3-{[(4-fluoro-2-methoxybenzyl)amino]methyl}-N,N-dimethyl-2-pyridinamine](/img/structure/B5121832.png)

![2-chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]benzamide](/img/structure/B5121848.png)
![2-(2-{2-[2,4-bis(1,1-dimethylpropyl)phenoxy]ethoxy}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5121859.png)